

large-scale synthesis of 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

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An Application Note for the Large-Scale Synthesis of **3-(Trifluoromethyl)-1H-indazole-5-carboxylic Acid**

Abstract

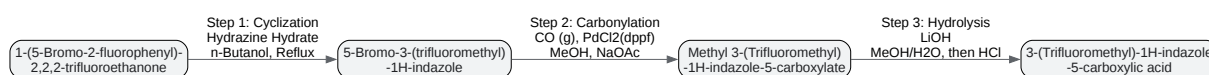
This document provides a comprehensive guide to the robust, multi-kilogram scale synthesis of **3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid**, a critical building block in modern medicinal chemistry. The outlined synthetic strategy is designed for scalability, safety, and high purity, addressing the common challenges encountered in industrial production. This guide details a three-step sequence commencing from the commercially available 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone. Each stage of the process—indazole formation via cyclization, palladium-catalyzed carbonylation, and subsequent saponification—is meticulously described with step-by-step protocols, process optimization insights, and critical safety considerations. The causality behind experimental choices is explained to provide a deeper understanding for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The indazole scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory conditions.^{[1][2]} Specifically, the **3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid** moiety serves as a key intermediate for several advanced drug candidates, where the trifluoromethyl group enhances metabolic stability and binding affinity.

Developing a scalable and economically viable synthesis for this intermediate is paramount for advancing these drug candidates through clinical trials and into commercial production. Many traditional indazole syntheses are not suitable for large-scale work due to hazardous reagents, harsh conditions, or poor regioselectivity.[3][4]

The synthetic route detailed herein was selected for its robustness, reliance on well-understood transformations, and adaptability to large-scale chemical manufacturing equipment. The strategy begins with the cyclization of a trifluoroacetyl-substituted phenylhydrazine precursor, followed by a transition-metal-catalyzed C-C bond formation to install the carboxylic acid functionality. This approach avoids many of the pitfalls of alternative routes and has been proven effective in analogous systems.[5]



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Diagram 1: Overall three-step synthetic workflow.

Part I: Synthesis of 5-Bromo-3-(trifluoromethyl)-1H-indazole

Principle and Rationale

This initial step constructs the core indazole ring system. The mechanism involves the condensation of hydrazine with the trifluoromethyl ketone to form a hydrazone intermediate. This is followed by a highly efficient intramolecular nucleophilic aromatic substitution (S_NAr), where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom.[6] The electron-withdrawing nature of the trifluoroacetyl group activates the ketone for the initial condensation, while the fluorine atom is a good leaving group for the subsequent cyclization. n-Butanol is selected as the solvent due to its high boiling point, which provides the necessary thermal energy to drive the cyclization to completion, and its ability to dissolve both the starting materials and the intermediate.

Materials and Equipment

Reagent/Material	Molar Mass (g/mol)	Grade	Supplier
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone	285.03	≥98%	Commercial
Hydrazine Hydrate (~64% N ₂ H ₄)	50.06	ACS Reagent	Commercial
n-Butanol	74.12	Anhydrous	Commercial
Heptane	100.21	ACS Reagent	Commercial

- Equipment: 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet. Filtration apparatus (Nutsche filter), vacuum oven.

Detailed Experimental Protocol

- Charge the 100 L reactor with 1-(5-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (10.0 kg, 35.08 mol).
- Add n-butanol (40 L) to the reactor and begin agitation.
- Slowly add hydrazine hydrate (2.75 kg, 54.9 mol, 1.5 equiv) to the mixture over 30 minutes. An initial exotherm is expected; maintain the internal temperature below 40°C using a cooling jacket.
- Once the addition is complete, heat the reaction mixture to reflux (approx. 115-118°C) under a nitrogen atmosphere.
- Maintain the reflux for 16-20 hours. Monitor the reaction progress by HPLC until the starting material is <1% remaining.
- Cool the reaction mixture to 20-25°C. The product will begin to crystallize.
- Further cool the slurry to 0-5°C and hold for at least 2 hours to maximize precipitation.

- Filter the solid product using a Nutsche filter.
- Wash the filter cake with cold (0-5°C) n-butanol (2 x 5 L), followed by heptane (2 x 10 L) to remove residual solvent and impurities.
- Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
- Expected Yield: 8.9 - 9.5 kg (90-96%) of an off-white to pale yellow solid.
- Purity (HPLC): ≥99.0%

Safety and Process Control

- **Hydrazine Hazard:** Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All transfers must be conducted in a well-ventilated area (fume hood or ventilated enclosure) using appropriate PPE, including chemical-resistant gloves, apron, and a face shield.
- **Exotherm Control:** The initial reaction with hydrazine is exothermic. Controlled addition and an efficient cooling system are critical to prevent a runaway reaction.
- **Pressure:** The reaction is run at atmospheric pressure. The reflux condenser must be adequately sized to prevent pressure buildup.

Part II: Synthesis of Methyl 3-(Trifluoromethyl)-1H-indazole-5-carboxylate

Principle and Rationale

This step introduces the carboxylate functionality via a palladium-catalyzed carbonylation reaction.^[5] The PdCl₂(dppf) complex is an excellent catalyst for this transformation, where palladium undergoes oxidative addition into the aryl-bromide bond. Subsequent coordination of carbon monoxide, insertion into the palladium-carbon bond, and reductive elimination with methanol as the nucleophile yields the desired methyl ester and regenerates the active palladium catalyst. Sodium acetate acts as a base to neutralize the HBr generated during the catalytic cycle. DMF is used as a co-solvent to ensure solubility of all components at the reaction temperature.

Materials and Equipment

Reagent/Material	Molar Mass (g/mol)	Grade	Supplier
5-Bromo-3-(trifluoromethyl)-1H-indazole	281.04	From Step 1	-
Palladium(II) dichloride-dppf complex	816.64	Catalyst Grade	Commercial
Sodium Acetate (NaOAc)	82.03	Anhydrous	Commercial
Methanol (MeOH)	32.04	Anhydrous	Commercial
Dimethylformamide (DMF)	73.09	Anhydrous	Commercial
Carbon Monoxide (CO)	28.01	4.0 Grade	Commercial

- Equipment: High-pressure reactor (autoclave, 20 L) with gas inlet, pressure gauge, mechanical stirrer, and heating/cooling system. Filtration setup for catalyst removal.

Detailed Experimental Protocol

- Charge the 20 L autoclave with 5-bromo-3-(trifluoromethyl)-1H-indazole (2.0 kg, 7.12 mol), sodium acetate (1.17 kg, 14.24 mol, 2.0 equiv), and PdCl₂(dppf) (87 g, 0.106 mol, 1.5 mol%).
- Evacuate the reactor and backfill with nitrogen three times to ensure an inert atmosphere.
- Add anhydrous methanol (8 L) and anhydrous DMF (2 L) via a cannula or charging port.
- Seal the reactor and begin agitation. Purge the system by pressurizing with carbon monoxide to 50 psi and venting three times.
- Pressurize the reactor with carbon monoxide to 100 psi (approx. 6.9 bar).

- Heat the reaction mixture to 85-90°C. The internal pressure will increase. Maintain the CO pressure at 120-130 psi by feeding more gas as it is consumed.
- Hold at 85-90°C for 24 hours. Monitor the reaction by HPLC until the starting bromide is <1% remaining.
- Cool the reactor to room temperature and carefully vent the excess carbon monoxide into a scrubber system.
- Purge the reactor with nitrogen.
- Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol (2 x 1 L).
- Concentrate the combined filtrate under reduced pressure to remove the majority of the methanol.
- To the remaining residue, add ethyl acetate (10 L) and water (10 L). Separate the layers.
- Wash the organic layer with brine (2 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the crude product.
- Expected Yield: 1.65 - 1.75 kg (90-95%) of a solid.
- Purity (HPLC): ≥97.0%

Safety and Process Control

- Carbon Monoxide Hazard: CO is a highly toxic, odorless, and flammable gas. The reaction must be performed in a specialized high-pressure bay equipped with CO detectors and proper ventilation.
- High-Pressure Operation: The autoclave must be certified for the reaction pressure and temperature. Adherence to standard operating procedures for high-pressure work is mandatory.
- Catalyst Handling: Palladium catalysts are expensive and potentially pyrophoric. Handle under an inert atmosphere.

Part III: Hydrolysis to 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid

Principle and Rationale

The final step is a standard saponification of the methyl ester to the carboxylic acid.[5] Lithium hydroxide is used as the base for the hydrolysis. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. The reaction is typically run in a mixture of methanol and water to ensure solubility of both the ester and the inorganic base. A final acidification step with a strong mineral acid, like HCl, protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

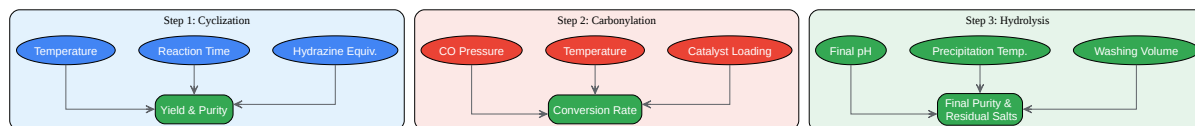
Materials and Equipment

Reagent/Material	Molar Mass (g/mol)	Grade	Supplier
Methyl 3-(Trifluoromethyl)-1H-indazole-5-carboxylate	258.18	From Step 2	-
Lithium Hydroxide Monohydrate (LiOH·H ₂ O)	41.96	ACS Reagent	Commercial
Methanol (MeOH)	32.04	ACS Reagent	Commercial
Deionized Water	18.02	-	-
Hydrochloric Acid (37%)	36.46	ACS Reagent	Commercial

- Equipment: 50 L glass-lined reactor with mechanical stirrer, temperature probe, and addition funnel. Filtration apparatus (Nutsche filter), vacuum oven.

Detailed Experimental Protocol

- Charge the 50 L reactor with methyl 3-(trifluoromethyl)-1H-indazole-5-carboxylate (1.60 kg, 6.20 mol).
- Add methanol (16 L) and deionized water (6 L) and stir to form a slurry.
- In a separate vessel, dissolve lithium hydroxide monohydrate (0.52 kg, 12.4 mol, 2.0 equiv) in deionized water (6 L).
- Slowly add the LiOH solution to the reactor over 30 minutes, maintaining the internal temperature at 20-30°C.
- Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by HPLC until the starting ester is <0.5% remaining.
- Concentrate the reaction mixture under reduced pressure to remove the methanol.
- Cool the remaining aqueous solution to 10-15°C.
- Slowly add concentrated hydrochloric acid (approx. 1.2 L) to adjust the pH to 1-2. The product will precipitate as a thick white solid.
- Stir the slurry at 10-15°C for 1 hour.
- Filter the product and wash the cake thoroughly with cold deionized water (3 x 5 L) until the filtrate is neutral (pH 6-7).
- Dry the final product in a vacuum oven at 60-70°C to a constant weight.
- Expected Yield: 1.35 - 1.42 kg (95-99%) of a white crystalline solid.
- Purity (HPLC): ≥99.5%
- Melting Point: Consistent with reference values for the target compound.[\[7\]](#)



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Diagram 2: Critical process parameters and their impact on outcomes.

Summary and Conclusion

This application note presents a validated and scalable three-step synthesis for **3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid**. By employing a robust cyclization, a palladium-catalyzed carbonylation, and a straightforward hydrolysis, this process consistently delivers the target compound in high yield (>75% overall) and excellent purity (≥99.5%). The detailed protocols and discussion of critical process parameters provide the necessary foundation for successful implementation in both pilot plant and full-scale manufacturing environments. Adherence to the outlined safety procedures is essential for the safe handling of the hazardous materials involved.

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